3-Morpholin-4-ylmethyl-benzylamine

Description

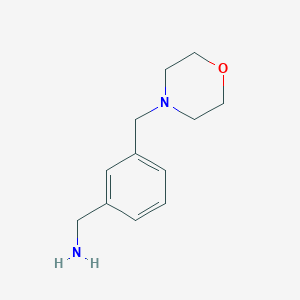

Structure

3D Structure

Properties

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIFAZAIURDZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424408 | |

| Record name | 3-Morpholin-4-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-83-9 | |

| Record name | 3-Morpholin-4-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Morpholin-4-ylmethyl-benzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Morpholin-4-ylmethyl-benzylamine. Due to the limited availability of experimental data for this specific compound, this document combines known identifiers and computed properties with a proposed synthetic route and comparative data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its characteristics and potential applications.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | [3-(morpholin-4-ylmethyl)phenyl]methanamine | N/A |

| CAS Number | 91271-83-9 | [1][2][3][4] |

| Molecular Formula | C12H18N2O | N/A |

| Molecular Weight | 206.29 g/mol | [5] |

| Appearance | Yellow liquid | [5] |

| Purity | 97% | [5] |

| XLogP3 | 1.1 | [6] |

| Topological Polar Surface Area | 88.2 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 4 | [6] |

Note: Computed properties are estimations and should be verified experimentally.

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted at the meta-position with a morpholinomethyl group and an aminomethyl group.

Table 2: Structural Representations

| Format | Representation |

| SMILES | C1COCCN1Cc2cccc(c2)CN |

| InChI | InChI=1S/C12H18N2O/c13-9-10-5-4-6-11(8-10)12-14-1-3-15-7-2-14/h4-6,8H,1-3,7,9,12H2,13H2 |

graph "3-Morpholin-4-ylmethyl-benzylamine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring with substituents N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="1.3,0.75!"]; C2 [label="C", pos="1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="-1.3,-0.75!"]; C5 [label="C", pos="-1.3,0.75!"];

// Morpholine ring N_morph [label="N", pos="2.6,1.5!"]; C_morph1 [label="C", pos="3.9,2.25!"]; O_morph [label="O", pos="5.2,1.5!"]; C_morph2 [label="C", pos="5.2,0!"]; C_morph3 [label="C", pos="3.9,-0.75!"]; C_morph4 [label="C", pos="2.6,0!"];

// Benzylamine group C_benzyl [label="C", pos="-2.6,1.5!"]; N_amine [label="N", pos="-3.9,2.25!"]; H_amine1 [label="H", pos="-4.5,2.75!"]; H_amine2 [label="H", pos="-4.5,1.75!"];

// Edges for benzene ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Edges for substituents C1 -- N_morph; C5 -- C_benzyl; C_benzyl -- N_amine; N_amine -- H_amine1; N_amine -- H_amine2;

// Edges for morpholine ring N_morph -- C_morph1; C_morph1 -- O_morph; O_morph -- C_morph2; C_morph2 -- C_morph3; C_morph3 -- C_morph4; C_morph4 -- N_morph; }

Caption: 2D structure of this compound.

Proposed Synthesis Protocol

An alternative approach involves the reduction of 3-morpholinomethyl benzonitrile.[13][14][15][16]

3.1. Proposed Reductive Amination Workflow

Caption: Proposed two-step synthesis of this compound.

3.2. Detailed Methodologies (General Procedures)

Step 1: Synthesis of 3-(Morpholinomethyl)benzaldehyde from 3-Formylbenzonitrile

This step would likely involve a reductive amination of the aldehyde group of 3-formylbenzonitrile with morpholine.

-

Materials: 3-Formylbenzonitrile, morpholine, sodium triacetoxyborohydride (NaBH(OAc)3), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous magnesium sulfate (MgSO4).

-

Protocol:

-

Dissolve 3-formylbenzonitrile (1 equivalent) and morpholine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(morpholinomethyl)benzaldehyde.

-

Step 2: Synthesis of this compound from 3-(Morpholinomethyl)benzaldehyde

The final product can be synthesized via a second reductive amination, this time with ammonia.

-

Materials: 3-(Morpholinomethyl)benzaldehyde, ammonia (7N in methanol), Raney Nickel (or another suitable catalyst), methanol, hydrogen gas.

-

Protocol:

-

To a solution of 3-(morpholinomethyl)benzaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).

-

Add a catalytic amount of Raney Nickel slurry.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by an appropriate method, such as distillation under reduced pressure or column chromatography, to yield this compound.

-

Spectroscopic Data (Comparative)

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the surveyed literature. For reference, typical spectral features of the core functional groups (benzylamine and morpholine) are provided.

Table 3: Comparative Spectroscopic Data of Related Compounds

| Technique | Compound | Key Signals/Features | Source |

| ¹H NMR | Benzylamine | δ ~7.3 (m, 5H, Ar-H), ~3.8 (s, 2H, CH₂), ~1.4 (s, 2H, NH₂) | [17] |

| IR | Benzylamine | 3372, 3303 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic) | [18][19] |

| Mass Spec (EI) | Benzylamine | m/z 107 (M⁺), 106 (M-H)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺ | [20][21] |

| ¹H NMR | Morpholine | δ ~3.6 (t, 4H, -O-CH₂-), ~2.8 (t, 4H, -N-CH₂-) | [22][23] |

| IR | Morpholine | ~3300 cm⁻¹ (N-H stretch), ~1115 cm⁻¹ (C-O-C stretch) | [24] |

Potential Biological Activity and Applications

While the biological activity of this compound has not been explicitly reported, the morpholine heterocycle is a well-established pharmacophore in medicinal chemistry. Morpholine-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[25] The presence of the morpholine ring can improve the pharmacokinetic profile of a drug candidate by enhancing its solubility and metabolic stability.

The benzylamine scaffold is also prevalent in many biologically active molecules and serves as a versatile building block in the synthesis of pharmaceuticals.[26][27][28][29]

Caption: General biological relevance of the morpholine scaffold.

Given its structure, this compound could be investigated as a potential ligand for various receptors or enzymes, particularly within the central nervous system, or as an intermediate in the synthesis of more complex bioactive molecules.

Conclusion

This compound is a chemical compound with readily available identifiers but limited published experimental data. This guide has consolidated the known information and provided a plausible synthetic route based on established chemical principles. The presence of both the morpholine and benzylamine moieties suggests potential for biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. The data and proposed methodologies herein provide a solid starting point for researchers wishing to synthesize and explore the properties and applications of this molecule. Experimental validation of the computed properties and the proposed synthesis is highly recommended.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Compound Fr13099_TargetMol [targetmol.com]

- 3. Page loading... [wap.guidechem.com]

- 4. [3-(morpholin-4-ylmethyl)phenyl]methanamine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 5. labvietchem.com.vn [labvietchem.com.vn]

- 6. 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | C25H27N3O5 | CID 53328043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heterobimetallic reductive cross-coupling of benzonitrile with carbon dioxide, pyridine, and benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 16. researchgate.net [researchgate.net]

- 17. 3-Methylbenzylamine(100-81-2) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Benzenemethanamine, 3-methyl- [webbook.nist.gov]

- 21. Benzylamine [webbook.nist.gov]

- 22. rsc.org [rsc.org]

- 23. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR [m.chemicalbook.com]

- 24. 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | C23H30N2O2 | CID 86171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. prepchem.com [prepchem.com]

- 27. Benzylamine synthesis - chemicalbook [chemicalbook.com]

- 28. Benzylamine - Wikipedia [en.wikipedia.org]

- 29. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions [mdpi.com]

In-Depth Technical Guide: 3-Morpholin-4-ylmethyl-benzylamine (CAS Number 91271-83-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholin-4-ylmethyl-benzylamine, registered under CAS number 91271-83-9, is a versatile benzylamine derivative featuring a morpholine moiety. This structural combination imparts favorable physicochemical and pharmacokinetic properties, making it a valuable building block in medicinal chemistry and drug discovery. The morpholine ring is a well-recognized pharmacophore that can enhance aqueous solubility, metabolic stability, and central nervous system (CNS) penetration of drug candidates.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological relevance of this compound, serving as a resource for researchers in the fields of organic synthesis and pharmacology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its application in chemical synthesis and for predicting its behavior in biological systems.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 91271-83-9 |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.289 g/mol [5] |

| Monoisotopic Mass | 206.141913202 Da[5] |

| Topological Polar Surface Area | 38.5 Ų[5] |

| Hydrogen Bond Acceptor Count | 3[5] |

| Rotatable Bond Count | 3[5] |

| Complexity | 181[5] |

| XLogP3-AA | Not available |

Synthesis

The synthesis of this compound can be logically approached through a two-step process involving the formation of a benzonitrile intermediate followed by its reduction. This synthetic strategy is outlined below.

Conceptual Synthetic Pathway

A plausible synthetic route is illustrated in the following workflow diagram. This pathway leverages common and well-established organic reactions.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This step involves the nucleophilic substitution of a suitable starting material, such as 3-bromobenzonitrile or 3-chlorobenzonitrile, with morpholine.

Materials:

-

3-Halobenzonitrile (e.g., 3-bromobenzonitrile or 3-chlorobenzonitrile)

-

Morpholine

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate)

Procedure:

-

To a solution of 3-halobenzonitrile in anhydrous DMF, add an excess of morpholine and potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 60-120°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Collect the precipitated product by filtration.

-

Purify the crude product by recrystallization or column chromatography to yield 3-(morpholinomethyl)benzonitrile.

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LAH)

Materials:

-

3-(morpholinomethyl)benzonitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Dilute acid (for workup)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3-(morpholinomethyl)benzonitrile in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to 0°C and carefully quench the excess LAH by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography.

Method B: Catalytic Hydrogenation

Materials:

-

3-(morpholinomethyl)benzonitrile

-

Hydrogen gas

-

Catalyst (e.g., Palladium on carbon - Pd/C, or Raney Nickel)

-

Solvent (e.g., Methanol or Ethanol)

Procedure:

-

Dissolve 3-(morpholinomethyl)benzonitrile in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C or Raney Nickel.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Heat the reaction mixture and stir vigorously for several hours until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

Biological Relevance and Potential Applications

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to confer a range of desirable pharmacological properties.[3][4] While specific biological data for this compound is limited in the public domain, the structural motifs present suggest potential for biological activity, particularly in the context of central nervous system (CNS) disorders.

Role of the Morpholine Moiety in Drug Design

The inclusion of a morpholine ring in drug candidates can lead to:

-

Improved Pharmacokinetics: The morpholine group can enhance aqueous solubility and metabolic stability, leading to improved bioavailability and duration of action.[1][2][3]

-

Enhanced CNS Penetration: The physicochemical properties of the morpholine ring can facilitate crossing the blood-brain barrier, making it a valuable component for CNS-targeting drugs.[1][2]

-

Molecular Interactions: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[3]

Potential Signaling Pathway Interactions

Given the prevalence of the benzylamine and morpholine scaffolds in neurologically active compounds, it is plausible that this compound or its derivatives could interact with various CNS targets. The diagram below illustrates a generalized workflow for screening such a compound to identify its biological targets and affected signaling pathways.

Caption: A conceptual workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its physicochemical properties, conferred by the combination of the benzylamine and morpholine moieties, make it an attractive scaffold for the development of drugs targeting a variety of biological systems, with a particular emphasis on the central nervous system. This technical guide provides a foundational understanding of its synthesis and potential applications, intended to facilitate further research and development in this area. Further experimental studies are warranted to fully elucidate its biological activity and mechanism of action.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

The Enigmatic Potential of 3-Morpholin-4-ylmethyl-benzylamine: A Hypothesized Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a hypothesized mechanism of action for 3-Morpholin-4-ylmethyl-benzylamine. As of the latest literature review, no direct preclinical or clinical studies have been published specifically investigating this compound. The hypotheses presented herein are extrapolated from the known pharmacological activities of structurally related substituted benzylamine and morpholine-containing molecules.

Introduction

This compound is a unique small molecule featuring a central benzylamine core substituted at the 3-position with a morpholinomethyl group. While this specific compound remains uncharacterized in the scientific literature, its structural motifs suggest a potential for interaction with various biological targets, particularly within the central nervous system (CNS) and the cardiovascular system. This guide aims to provide a comprehensive overview of the hypothesized mechanisms of action for this compound, drawing upon the established pharmacology of related chemical classes. The primary objective is to furnish a theoretical framework to guide future preclinical investigation and drug discovery efforts.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 91271-83-9 | [1] |

| Molecular Formula | C12H18N2O | [1] |

| Molecular Weight | 206.29 g/mol | [1] |

| Topological Polar Surface Area | 38.5 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Hypothesized Mechanisms of Action

Based on the pharmacology of substituted benzylamines and related compounds, several plausible mechanisms of action for this compound can be postulated.

Monoamine Transporter Modulation

Substituted benzylamines are a well-established class of compounds that can act as ligands for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are key targets for antidepressants, anxiolytics, and psychostimulants.

Hypothesis: this compound may act as an inhibitor or substrate of one or more monoamine transporters, thereby modulating monoaminergic neurotransmission. The specific affinity and selectivity for SERT, NET, and DAT would determine its potential therapeutic application.

Monoamine Oxidase (MAO) Inhibition

Benzylamine and its derivatives are known substrates and, in some cases, inhibitors of monoamine oxidases (MAO-A and MAO-B).[3] These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain.

Hypothesis: this compound may act as an inhibitor of MAO-A or MAO-B. The selectivity for either isoform would be a critical determinant of its pharmacological profile.

Antiarrhythmic and Local Anesthetic Activity

Several substituted benzylamines have been investigated for their effects on cardiac arrhythmias.[4] Additionally, the diethylaminoacetyl derivatives of some substituted benzylamines have shown local anesthetic activity.[5] This suggests that these compounds may interact with ion channels, such as sodium or potassium channels.

Hypothesis: this compound may exhibit antiarrhythmic or local anesthetic properties through the modulation of voltage-gated ion channels.

GABAergic Modulation

N-substituted amides of γ-hydroxybutyric acid (GHB) containing a benzylamide fragment have demonstrated anticonvulsant activity, potentially through interaction with the GABAergic system.[6] While the structure of this compound is distinct, the presence of the benzylamine moiety could suggest a potential, albeit weaker, interaction with GABA receptors or related targets.

Hypothesis: this compound could have a modulatory effect on the GABAergic system, potentially leading to anticonvulsant or anxiolytic properties.

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action, a systematic preclinical evaluation is necessary. The following are detailed methodologies for key initial experiments.

Monoamine Transporter Binding Affinity

-

Objective: To determine the binding affinity of this compound for SERT, NET, and DAT.

-

Methodology: Radioligand binding assays using cell membranes prepared from cells stably expressing the human recombinant transporters.

-

SERT: [³H]Citalopram as the radioligand.

-

NET: [³H]Nisoxetine as the radioligand.

-

DAT: [³H]WIN 35,428 as the radioligand.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Monoamine Oxidase Inhibition Assay

-

Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.

-

Methodology: A fluorometric assay using a commercially available kit (e.g., from Abcam or Sigma-Aldrich).

-

Procedure:

-

Use recombinant human MAO-A and MAO-B enzymes.

-

Pre-incubate the enzymes with varying concentrations of this compound.

-

Initiate the reaction by adding a non-fluorescent MAO substrate that is converted into a highly fluorescent product by the enzyme.

-

Measure the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value for each enzyme.

-

Summary and Future Directions

This compound represents an unexplored chemical entity with the potential for significant pharmacological activity. Based on its structural similarity to known bioactive molecules, the most plausible mechanisms of action involve the modulation of monoamine transporters or the inhibition of monoamine oxidases. However, effects on ion channels and the GABAergic system cannot be ruled out.

The proposed experimental protocols provide a clear path forward for the initial preclinical evaluation of this compound. A thorough in vitro screening campaign is the critical next step to elucidate its primary biological target(s). Should promising activity and selectivity be identified, further in vivo studies will be warranted to assess its therapeutic potential and safety profile. The data generated from these studies will be instrumental in determining whether this compound or its analogs represent a viable starting point for the development of novel therapeutics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic agents. 2-, 3-, And 4-substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ptfarm.pl [ptfarm.pl]

Potential Biological Targets of 3-Morpholin-4-ylmethyl-benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the potential biological targets of 3-Morpholin-4-ylmethyl-benzylamine and structurally related compounds. While specific data for this exact molecule is not extensively available in public literature, analysis of close analogs and derivatives containing the morpholinomethylbenzyl moiety reveals a strong potential for interaction with key cellular signaling pathways. This document summarizes the known biological targets, presents quantitative data from relevant studies, details experimental protocols for target validation, and visualizes the associated signaling pathways. The primary focus will be on the well-characterized molecule Iberdomide (CC-220), which shares a core structural motif with the compound of interest and provides significant insight into its potential mechanisms of action. Additionally, this guide will touch upon other identified targets for similar morpholino-containing compounds, including STAT6 and p38α MAP kinase.

Potential Biological Targets

Based on the analysis of structurally related compounds, the following are high-priority potential biological targets for this compound:

-

Cereblon (CRBN) E3 Ubiquitin Ligase: Iberdomide, a potent analog, acts as a molecular glue to the CRBN E3 ubiquitin ligase complex. This interaction induces the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This is a well-validated mechanism with significant therapeutic implications in oncology and immunology.

-

Signal Transducer and Activator of Transcription 6 (STAT6): Derivatives of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide have been identified as potent inhibitors of STAT6.[1][2] This transcription factor is a key mediator of interleukin-4 (IL-4) and IL-13 signaling, playing a crucial role in T-helper 2 (Th2) cell differentiation and allergic inflammatory responses.

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is central to cellular responses to inflammatory cytokines and stress. Although specific quantitative data for a direct analog is limited, the morpholine scaffold is present in known p38 MAPK inhibitors, suggesting this as a potential, albeit less directly supported, target.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data for the biological activities of structurally related compounds.

Table 1: Iberdomide (CC-220) Activity Data

| Parameter | Value | Target/System | Reference |

| IC₅₀ (CRBN Binding) | 60 nM | Competitive TR-FRET assay | [3] |

| EC₅₀ (Ikaros Degradation) | 1 nM | Cellular degradation assay | [3] |

| EC₅₀ (Aiolos Degradation) | 0.5 nM | Cellular degradation assay | [3] |

| IC₅₀ (Autoantibody Inhibition) | ≈10 nM | In vitro culture of SLE patient PBMCs | [4] |

Table 2: STAT6 Inhibitor Activity Data

| Compound | IC₅₀ (STAT6 Inhibition) | IC₅₀ (Th2 Differentiation) | Reference |

| AS1617612 | 0.70 nM | 0.28 nM | [1] |

| AS1517499 | 21 nM | 2.3 nM | [5] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways associated with the potential biological targets.

Caption: Iberdomide-mediated degradation of Ikaros and Aiolos.

Caption: The IL-4/IL-13/STAT6 signaling pathway.

Caption: The p38 MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of compounds with their biological targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms direct binding of a compound to its target protein within a cellular context.

-

Principle: Ligand binding stabilizes the target protein, increasing its thermal stability and melting temperature.

-

Protocol:

-

Cell Culture: Grow relevant cells (e.g., multiple myeloma cell line MM.1S for CRBN) to 70-80% confluency.

-

Compound Treatment: Treat cells with the desired concentration of the test compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.

-

Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Western Blot Analysis: Collect the supernatant, separate proteins by SDS-PAGE, and perform a Western blot using an antibody against the target protein (e.g., CRBN).

-

Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a compound to induce the ubiquitination of a target protein.

-

Principle: Reconstituting the ubiquitination cascade in vitro to measure the transfer of ubiquitin to a substrate in the presence of the compound.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G1), ubiquitin, ATP, and the purified CRL4-CRBN complex.

-

Compound Addition: Add the test compound or vehicle (DMSO) to the reaction mixture.

-

Substrate Addition: Add the recombinant substrate protein (e.g., Ikaros).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the substrate. The appearance of a high-molecular-weight smear or laddering indicates polyubiquitination.

-

Immunoprecipitation and Western Blot for Substrate Degradation

This method is used to quantify the degradation of a target protein in cells following compound treatment.

-

Protocol:

-

Cell Treatment: Treat cells with a dose-range of the test compound for a specified time course.

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Immunoprecipitation (Optional, for interaction): To confirm interaction, incubate lysate with an antibody against the E3 ligase (e.g., CRBN), followed by protein A/G beads. Elute the bound proteins.

-

Western Blot Analysis: Separate total cell lysates or immunoprecipitated proteins by SDS-PAGE and transfer to a membrane. Probe with antibodies against the substrate of interest (e.g., Ikaros, Aiolos) and a loading control (e.g., GAPDH).

-

Data Analysis: Quantify the band intensities. A dose- and time-dependent decrease in the substrate protein level indicates compound-induced degradation.

-

Conclusion

The structural motif of this compound is present in a number of biologically active compounds with well-defined molecular targets. The most prominent of these is Cereblon, where compounds like Iberdomide act as molecular glues to induce the degradation of key transcription factors. Additionally, STAT6 and p38 MAPK represent other plausible targets within the broader chemical space of morpholine-containing inhibitors. The experimental protocols detailed in this guide provide a robust framework for investigating the biological activity of this compound and similar novel chemical entities. Future research should focus on direct testing of this compound in relevant biochemical and cellular assays to definitively identify its primary biological targets and mechanism of action.

References

- 1. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Morpholin-4-ylmethyl-benzylamine Interactions with STAT6: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical whitepaper provides a comprehensive guide to the in silico modeling of the interactions between the novel small molecule, 3-Morpholin-4-ylmethyl-benzylamine, and the Signal Transducer and Activator of Transcription 6 (STAT6) protein. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations and presents hypothetical data in a structured format for clarity.

Introduction

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of lead compounds. By simulating molecular interactions computationally, researchers can predict binding affinities, elucidate mechanisms of action, and assess the potential of drug candidates before committing to resource-intensive laboratory synthesis and testing.[1][2]

This guide focuses on the computational analysis of this compound, a synthetic compound featuring both a morpholine and a benzylamine moiety. Both of these structural motifs are prevalent in a wide range of biologically active compounds. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of drug candidates.

Signal Transducer and Activator of Transcription 6 (STAT6) is a transcription factor that plays a pivotal role in the T-helper type 2 (Th2) cell immune response.[3] Dysregulation of the STAT6 signaling pathway is implicated in various allergic conditions such as asthma and atopic dermatitis, as well as in certain types of cancer.[4][5][6] Consequently, the development of small molecule inhibitors of STAT6 is a promising therapeutic strategy.[6][7] Notably, derivatives of 4-benzylaminopyrimidine containing a morpholine group have been identified as potent STAT6 inhibitors, providing a strong rationale for investigating this compound as a potential modulator of STAT6 activity.[8]

This whitepaper will detail the in silico methodologies to explore the binding of this compound to the STAT6 protein, providing a foundational workflow for its further investigation as a potential therapeutic agent.

Data Presentation

To illustrate the potential outcomes of the in silico analyses described herein, the following table summarizes hypothetical quantitative data for the interaction of this compound with STAT6.

| Analysis Type | Parameter | Value | Unit |

| Molecular Docking | Docking Score | -8.2 | kcal/mol |

| Predicted Ki | 0.58 | µM | |

| MM/PBSA | Binding Free Energy (ΔG_bind) | -25.7 | kcal/mol |

| van der Waals Energy | -35.1 | kcal/mol | |

| Electrostatic Energy | -12.3 | kcal/mol | |

| Polar Solvation Energy | 28.5 | kcal/mol | |

| Non-polar Solvation Energy | -6.8 | kcal/mol |

Caption: Illustrative quantitative data from in silico modeling of this compound with STAT6.

Experimental Protocols

The following sections provide detailed protocols for the key in silico experiments to model the interaction between this compound and STAT6.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and affinity.[9]

Protocol:

-

Receptor Preparation:

-

Obtain the crystal structure of STAT6 from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove water molecules, ions, and any co-crystallized ligands.[1]

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Define the binding site by creating a grid box that encompasses the active site of STAT6.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure.

-

Assign partial charges and define the rotatable bonds of the ligand.[10]

-

-

Docking Simulation:

-

Employ a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[1]

-

Execute the docking simulation to generate a series of potential binding poses of the ligand within the receptor's active site.

-

-

Analysis of Results:

-

Cluster the resulting poses based on their root-mean-square deviation (RMSD).

-

Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies.[11][12][13]

Protocol:

-

System Setup:

-

Use the most favorable binding pose obtained from molecular docking as the initial conformation.

-

Place the STAT6-ligand complex in a periodic box of an explicit solvent model (e.g., TIP3P water).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.[14]

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to relax the structure and remove any steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant to allow the solvent to equilibrate around the protein-ligand complex.

-

NPT (Isothermal-Isobaric) Ensemble: Maintain the system at the target temperature and pressure (e.g., 1 atm) to ensure the correct density of the simulation box.[14]

-

-

-

Production Simulation:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex by calculating the RMSD and root-mean-square fluctuation (RMSF) of the protein and ligand.

-

Investigate the persistence of key intermolecular interactions observed in the docking studies over the course of the simulation.

-

MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a protein from the MD simulation trajectory.[15][16][17][18]

Protocol:

-

Snapshot Extraction:

-

Extract a series of snapshots (e.g., 100-1000) from the stable portion of the MD trajectory.

-

-

Free Energy Calculation:

-

For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:

-

ΔG_bind = G_complex - G_receptor - G_ligand

-

-

Each free energy term (G) is calculated as:

-

G = E_MM + G_solv - TΔS

-

-

Where:

-

E_MM is the molecular mechanics energy (internal, van der Waals, and electrostatic).

-

G_solv is the solvation free energy, composed of polar (calculated with the Poisson-Boltzmann equation) and non-polar (calculated based on the solvent-accessible surface area) components.

-

TΔS is the conformational entropy change upon binding (often omitted in relative binding energy calculations due to its computational cost).

-

-

-

Averaging and Analysis:

-

Average the calculated binding free energies over all the extracted snapshots to obtain the final ΔG_bind.

-

Decompose the binding free energy into contributions from individual residues to identify key residues involved in the binding of the ligand.

-

Visualization of Pathways and Workflows

STAT6 Signaling Pathway

The following diagram illustrates the canonical STAT6 signaling pathway, initiated by the cytokines IL-4 and IL-13.

Caption: The STAT6 signaling pathway.

In Silico Experimental Workflow

The diagram below outlines the sequential workflow for the in silico analysis of this compound.

Caption: Experimental workflow for in silico modeling.

Logical Relationships in Data Analysis

This diagram illustrates the logical flow and dependencies in the data analysis phase of the in silico modeling process.

Caption: Logical flow of data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. STAT6 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]

- 5. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 7. recludixpharma.com [recludixpharma.com]

- 8. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 12. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 13. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peng-lab.org [peng-lab.org]

- 17. scribd.com [scribd.com]

- 18. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Morpholin-4-ylmethyl-benzylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Morpholin-4-ylmethyl-benzylamine in organic solvents. Due to a lack of publicly available, quantitative solubility data for this specific compound, this document provides a comprehensive overview based on the known properties of its constituent moieties: benzylamine and morpholine. It outlines detailed experimental protocols for determining solubility and provides a framework for understanding its potential behavior in various organic media. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this and similar compounds in a laboratory setting.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery, combining the structural features of both benzylamine and morpholine. Understanding its solubility in organic solvents is critical for a range of applications, including synthesis, purification, formulation, and in vitro/in vivo screening. The solubility of a compound dictates its handling, the choice of appropriate solvent systems for reactions and analysis, and ultimately influences its bioavailability and efficacy. This guide provides an in-depth look at the expected solubility characteristics and the experimental means to quantify them.

Predicted Solubility Characteristics

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the morpholine and amine groups suggests good solubility in polar protic solvents that can act as hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is also expected in polar aprotic solvents.

-

Non-Polar Solvents (e.g., Benzene, Toluene): The benzyl group will contribute to some solubility in non-polar aromatic solvents.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Moderate to good solubility is likely.

Solubility Data of Parent and Related Compounds

To provide a quantitative reference, the table below summarizes the known solubility of the parent compounds, benzylamine and morpholine, as well as a related derivative. This data serves as a useful baseline for estimating the solubility of this compound.

| Compound Name | Solvent | Solubility | Reference |

| Benzylamine | Ethanol | Miscible | [1][2][3] |

| Diethyl Ether | Miscible | [1][2][3] | |

| Acetone | Very Soluble | [1][2] | |

| Benzene | Soluble | [1][2][3] | |

| Chloroform | Slightly Soluble | [1][2] | |

| Methanol | >50g/100mL | [4] | |

| 2-Propanol | >50g/100mL | [4] | |

| Morpholine | Water | Miscible | [5] |

| N-Benzylmethylamine | Organic Solvents | Soluble | [6] |

Experimental Protocol for Solubility Determination

The following section details a standard experimental protocol for the quantitative determination of the solubility of a compound such as this compound. The shake-flask method followed by HPLC analysis is a widely accepted and reliable technique.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The logical flow of the experimental protocol is illustrated in the diagram below.

References

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylamine|High-Purity Research Reagent [benchchem.com]

- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-Morpholin-4-ylmethyl-benzylamine

Disclaimer: As of the latest literature search, specific thermogravimetric analysis (TGA) data for 3-Morpholin-4-ylmethyl-benzylamine is not publicly available. This guide is therefore constructed based on the analysis of its constituent chemical moieties—morpholine and benzylamine—along with established principles of thermogravimetric analysis for organic compounds of similar structure. The presented data and pathways are illustrative and intended to provide a framework for researchers and drug development professionals.

Introduction

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique provides valuable insights into the thermal stability, decomposition kinetics, and composition of materials.[1][3] For a novel compound such as this compound, understanding its thermal behavior is crucial for determining its suitability for pharmaceutical formulation, storage, and processing, where it might be exposed to elevated temperatures.

This technical guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for its analysis, and a plausible thermal decomposition pathway.

Expected Thermal Behavior

The thermal stability of this compound will be influenced by the inherent stabilities of the morpholine and benzylamine groups. Morpholine is a heterocyclic amine, and its thermal decomposition has been studied in the context of various complexes.[4] Benzylamine and its derivatives are also known to undergo thermal decomposition.[5][6] It is anticipated that the thermal degradation of this compound would occur in multiple stages, corresponding to the fragmentation of these different parts of the molecule.

Quantitative Data Summary

While specific experimental data for this compound is unavailable, the following table provides a hypothetical summary of expected TGA results based on the analysis of similar organic molecules. This table is intended to serve as a template for recording actual experimental data.

| Temperature Range (°C) | Mass Loss (%) | Corresponding Moiety/Fragment Loss (Hypothetical) |

| 100 - 250 | 5 - 15 | Loss of volatile impurities or initial fragmentation |

| 250 - 400 | 30 - 50 | Decomposition of the benzylamine side chain |

| 400 - 600 | 20 - 40 | Degradation of the morpholine ring |

| > 600 | < 10 | Residual char |

Detailed Experimental Protocol

This section outlines a detailed protocol for conducting the thermogravimetric analysis of this compound.

1. Instrumentation: A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C.[7] The instrument should also have a system for controlling the atmosphere around the sample.[7]

2. Sample Preparation:

-

Ensure the sample of this compound is pure and dry.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[8]

-

Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

3. Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere and remove gaseous decomposition products.[7]

-

Temperature Program:

-

Equilibrate at 30°C for 10 minutes.

-

Heat from 30°C to 800°C at a linear heating rate of 10°C/min.[9]

-

-

Data Collection: Record the sample mass as a function of temperature.

4. Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of mass loss.

-

Identify the onset temperature of decomposition and the temperature ranges for distinct decomposition steps.

Visualizations

The following diagrams illustrate the experimental workflow for TGA and a plausible thermal decomposition pathway for this compound.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Caption: A plausible thermal decomposition pathway for this compound under inert conditions.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers, scientists, and drug development professionals. Although specific experimental data for this compound is not yet available, the provided protocols and illustrative data offer a robust starting point for its thermal characterization. The thermal stability and decomposition profile are critical parameters that will inform the development of stable pharmaceutical formulations and define appropriate handling and storage conditions. It is recommended that experimental TGA is performed to validate and expand upon the hypothetical framework presented here.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decomposition of benzylamine derivatives. V. Aromatic electrophilic substitution of benzyl cation. (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. etamu.edu [etamu.edu]

- 8. epfl.ch [epfl.ch]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: Predicted ADMET Properties of 3-Morpholin-4-ylmethyl-benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholin-4-ylmethyl-benzylamine is a small molecule with potential applications in medicinal chemistry and drug discovery. An early and accurate assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a potential therapeutic agent. This document provides a comprehensive overview of the predicted ADMET profile of this compound, generated using established in silico predictive models. The data presented herein is intended to guide further experimental validation and lead optimization efforts.

The predictions have been generated using the canonical SMILES string for this compound: NCC1=CC=CC(=C1)CN1CCOCC1.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted physicochemical and ADMET properties of this compound, generated using the pkCSM and SwissADME predictive modeling platforms.

Table 1: Physicochemical Properties

| Property | Predicted Value | Unit | Source |

| Molecular Weight | 206.29 | g/mol | pkCSM, SwissADME |

| LogP (Consensus) | 1.39 | SwissADME | |

| Water Solubility (LogS) | -2.48 | mol/L | pkCSM |

| TPSA | 38.53 | Ų | SwissADME |

| Number of Rotatable Bonds | 4 | SwissADME | |

| Hydrogen Bond Acceptors | 3 | SwissADME | |

| Hydrogen Bond Donors | 2 | SwissADME |

Table 2: Absorption

| Property | Predicted Value/Classification | Unit | Source |

| Water Solubility (LogS) | -2.48 (Soluble) | mol/L | pkCSM |

| Caco-2 Permeability (Log Papp) | 0.28 | cm/s | pkCSM |

| Intestinal Absorption (Human) | 85.05 | % | pkCSM |

| P-glycoprotein Substrate | No | pkCSM | |

| P-glycoprotein I Inhibitor | No | pkCSM | |

| P-glycoprotein II Inhibitor | No | pkCSM |

Table 3: Distribution

| Property | Predicted Value | Unit | Source |

| VDss (Human) | 0.43 | L/kg | pkCSM |

| Fraction Unbound (Human) | 0.52 | pkCSM | |

| BBB Permeability (LogBB) | -0.63 | pkCSM | |

| CNS Permeability (LogPS) | -1.74 | pkCSM |

Table 4: Metabolism

| Property | Predicted Classification | Source |

| CYP2D6 Substrate | Yes | pkCSM |

| CYP3A4 Substrate | No | pkCSM |

| CYP1A2 Inhibitor | No | pkCSM |

| CYP2C19 Inhibitor | No | pkCSM |

| CYP2C9 Inhibitor | No | pkCSM |

| CYP2D6 Inhibitor | No | pkCSM |

| CYP3A4 Inhibitor | No | pkCSM |

Table 5: Excretion

| Property | Predicted Value | Unit | Source |

| Total Clearance (Log) | 0.17 | L/min/kg | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Table 6: Toxicity

| Property | Predicted Classification/Value | Unit | Source |

| AMES Toxicity | No | pkCSM | |

| Max. Tolerated Dose (Human) | 0.59 | log(mg/kg/day) | pkCSM |

| hERG I Inhibitor | No | pkCSM | |

| hERG II Inhibitor | No | pkCSM | |

| Oral Rat Acute Toxicity (LD50) | 2.51 | mol/kg | pkCSM |

| Oral Rat Chronic Toxicity (LOAEL) | 1.83 | log(mg/kg_bw/day) | pkCSM |

| Hepatotoxicity | Yes | pkCSM | |

| Skin Sensitisation | No | pkCSM | |

| Minnow Toxicity | 1.34 | -log(mM) | pkCSM |

Experimental Protocols (In Silico Methodologies)

The ADMET properties presented in this guide were predicted using computational models. These in silico methods leverage large datasets of experimentally determined properties to train algorithms that can predict the behavior of novel chemical structures.

pkCSM Methodology

The pkCSM web server utilizes a predictive model based on graph-based signatures.[1][2][3] This approach encodes the topological and physicochemical features of a molecule into a set of descriptors. These descriptors are then used as input for machine learning algorithms, such as support vector machines and regression models, which have been trained on extensive datasets of known compounds with experimentally determined ADMET properties.[1] The models within pkCSM have been validated through cross-validation and against external test sets to ensure their predictive accuracy.[1]

SwissADME Methodology

The SwissADME web server employs a variety of computational models to predict physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][5] For lipophilicity (LogP), a consensus value is derived from multiple predictive models. Water solubility is predicted using two topological models.[4] Pharmacokinetic properties, such as gastrointestinal absorption and blood-brain barrier permeation, are predicted using the BOILED-Egg model, which is a graphical representation of lipophilicity versus polarity.[6] Predictions of cytochrome P450 (CYP) inhibition and P-glycoprotein substrate/inhibitor potential are based on support vector machine (SVM) models.[4]

Visualizations

In Silico ADMET Prediction Workflow

Caption: Workflow for in silico ADMET prediction of a small molecule.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical modulation of a signaling pathway by the compound.

Disclaimer

The ADMET properties presented in this document are based on in silico predictions and have not been experimentally validated. These predictions are intended for informational purposes and to guide further research. Experimental verification is essential to confirm the actual ADMET profile of this compound.

References

- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pkCSM [biosig.lab.uq.edu.au]

- 3. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

Methodological & Application

3-Morpholin-4-ylmethyl-benzylamine synthesis protocol for laboratory scale

Application Notes: Synthesis of 3-Morpholin-4-ylmethyl-benzylamine

Introduction

This compound is a bifunctional organic molecule incorporating a benzylamine moiety and a morpholine ring. This structural arrangement is of significant interest in medicinal chemistry and drug development. The benzylamine group is a common pharmacophore, while the morpholine ring is often introduced into drug candidates to improve their physicochemical properties, such as aqueous solubility, metabolic stability, and pharmacokinetic profile.[1] Compounds containing the morpholine scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

Potential Applications

Notably, derivatives of benzylmorpholine have been investigated as potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2).[4] EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Overexpression or mutation of EZH2 is implicated in the progression of various cancers, including non-small cell lung cancer, making it an attractive therapeutic target.[4] The synthesis of novel benzylmorpholine derivatives, such as this compound, provides valuable compounds for screening and development of new EZH2 inhibitors and other potential therapeutic agents.

Synthesis Workflow

The following diagram outlines the two-step laboratory-scale synthesis of this compound from 3-(bromomethyl)benzonitrile.

Caption: A two-step synthesis of this compound.

Experimental Protocol

This protocol details a two-step synthesis for this compound on a laboratory scale.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-(Bromomethyl)benzonitrile is a lachrymator and irritant. Handle with care.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and use appropriate quenching procedures.

Step 1: Synthesis of 3-(Morpholinomethyl)benzonitrile

Reaction: 3-(Bromomethyl)benzonitrile reacts with morpholine via nucleophilic substitution to yield the intermediate, 3-(morpholinomethyl)benzonitrile. Potassium carbonate is used as a base to neutralize the HBr formed during the reaction.

Materials and Equipment:

-

3-(Bromomethyl)benzonitrile

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for work-up

Procedure:

-

To a 250 mL round-bottom flask, add 3-(bromomethyl)benzonitrile (10.0 g, 51.0 mmol).

-

Add anhydrous acetonitrile (100 mL) and stir until the solid is dissolved.

-

Add anhydrous potassium carbonate (14.1 g, 102 mmol, 2.0 eq).

-

Add morpholine (5.3 g, 61.2 mmol, 1.2 eq) dropwise to the stirring suspension.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid with a small amount of acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 3-(morpholinomethyl)benzonitrile as a pale yellow oil.

Step 2: Synthesis of this compound

Reaction: The nitrile group of 3-(morpholinomethyl)benzonitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Materials and Equipment:

-

3-(Morpholinomethyl)benzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask (500 mL)

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and extraction

Procedure:

-

Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas. Ensure all glassware is oven-dried.

-

Under a positive pressure of nitrogen, carefully add lithium aluminum hydride (3.9 g, 102 mmol, 2.0 eq based on the intermediate) to 100 mL of anhydrous THF in the flask.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 3-(morpholinomethyl)benzonitrile (10.3 g, 51.0 mmol, assuming 100% yield from Step 1) in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add the solution of the intermediate dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C with an ice bath.

-

Carefully quench the reaction by the sequential, dropwise addition of:

-

4 mL of water

-

4 mL of 15% aqueous NaOH solution

-

12 mL of water

-

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the solid and wash it thoroughly with THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis. (Note: Yields are representative estimates for a laboratory-scale synthesis and may vary).

| Step | Compound Name | Molar Mass ( g/mol ) | Starting Amount | Moles (mmol) | Product Amount (g) | Yield (%) |

| 1 | 3-(Bromomethyl)benzonitrile | 196.04 | 10.0 g | 51.0 | - | - |

| 1 | Morpholine | 87.12 | 5.3 g | 61.2 | - | - |

| 1 | 3-(Morpholinomethyl)benzonitrile | 202.26 | - | - | 9.3 g | 90% |

| 2 | 3-(Morpholinomethyl)benzonitrile | 202.26 | 9.3 g | 46.0 | - | - |

| 2 | Lithium Aluminum Hydride | 37.95 | 3.5 g | 92.0 | - | - |

| 2 | This compound | 206.30 | - | - | 7.9 g | 83% |

Mechanism of Action Visualization

As benzylmorpholine derivatives have been identified as EZH2 inhibitors, the following diagram illustrates the potential mechanism of action within a cell.

Caption: Inhibition of EZH2-mediated gene silencing by a benzylmorpholine derivative.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical methods for 3-Morpholin-4-ylmethyl-benzylamine purity assessment

Application Note: Purity Assessment of 3-Morpholin-4-ylmethyl-benzylamine

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted benzylamine derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or drug candidate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. Impurity profiling, the identification and quantification of all potential impurities, is a mandatory step in the drug development process.[1][2][3] This document provides a comprehensive overview of the analytical methods and protocols for the purity assessment of this compound. The primary technique discussed is High-Performance Liquid Chromatography (HPLC) for quantitative analysis, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for impurity identification and structural elucidation.[4][5]

Overall Purity Assessment Workflow

The following diagram illustrates the general workflow for the purity assessment of a given batch of this compound.

Caption: Workflow for the Purity Assessment of this compound.

Potential Impurity Profile

The purity of this compound can be affected by impurities originating from the synthetic route or degradation. A hypothetical impurity profile is presented below, which includes potential process-related impurities and degradation products.

Caption: Potential Impurity Profile for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This section details a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound and its non-volatile impurities.

Principle

The method utilizes reverse-phase chromatography to separate the main compound from its potential impurities based on their polarity. A C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic solvent is used for elution. Detection is performed using a UV detector.

Experimental Protocol

1.2.1. Apparatus and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and autosampler vials.

-

HPLC-grade acetonitrile and water.

-

Formic acid (or phosphoric acid), analytical grade.[6]

-

Reference standard of this compound (purity > 99.5%).

1.2.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

1.2.3. Preparation of Solutions

-

Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard solution.

1.2.4. Data Analysis

-

Assay (% Purity): Calculate the percentage purity of the sample by comparing the peak area of the main compound in the sample chromatogram to that in the standard chromatogram.

Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

-

Impurities: Identify and quantify any impurity peaks in the sample chromatogram. The percentage of each impurity is typically calculated using the area percent method, assuming a relative response factor of 1.0 for unknown impurities.

Impurity (%) = (Area_impurity / Total_Area_all_peaks) * 100

1.2.5. System Suitability To ensure the validity of the analytical results, perform system suitability tests before sample analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| RSD of 6 Injections | ≤ 2.0% (for peak area) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities, such as residual solvents.[4][7]

Principle

The sample is dissolved in a suitable solvent and injected into the gas chromatograph. Volatile compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds are then detected and identified by a mass spectrometer. For polar amines, derivatization may be necessary to improve volatility and peak shape.[8][9]

Experimental Protocol

2.2.1. Apparatus and Materials

-

GC-MS system with a split/splitless injector and a mass selective detector.

-

Headspace autosampler (for residual solvents).

-

GC column (e.g., Rtx-5 amine, 30 m x 0.32 mm x 1.50 µm).

-

High-purity helium as carrier gas.

-

Appropriate solvents (e.g., methanol, dichloromethane).

2.2.2. GC-MS Conditions (General)

| Parameter | Condition |

| Column | Rtx-5 amine (or equivalent polar column) |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 amu |

2.2.3. Sample Preparation

-

For Residual Solvents: Prepare a solution of the sample in a suitable solvent (e.g., DMSO) in a headspace vial.

-